2-(2-Iodophenyl)piperidine
Description
2-(2-Iodophenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 2-iodophenyl group. Its molecular formula is C₁₁H₈IN (molecular weight: 281.09 g/mol), with a CAS registry number of 897440-10-7 . The iodine atom at the ortho position of the phenyl ring contributes to its distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. For instance, it has been utilized in the synthesis of selenopheno-fused imidazo[1,2-a]pyridines via annulation reactions with elemental selenium . Additionally, derivatives of this compound, such as 3-(2-iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile, have been structurally characterized using X-ray diffraction, highlighting its role in generating complex heterocycles .
Structure
3D Structure
Properties
Molecular Formula |
C11H14IN |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-(2-iodophenyl)piperidine |
InChI |
InChI=1S/C11H14IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 |
InChI Key |
SIKBDSQZWPSXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)piperidine typically involves the iodination of phenylpiperidine derivatives. One common method includes the reaction of 2-phenylpiperidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the iodination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of piperidones or N-oxides.
Reduction: Formation of cyclohexylpiperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-(2-Iodophenyl)piperidine serves as a crucial building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the creation of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme systems related to cancer and neurodegenerative diseases.
Drug Synthesis
- Anticancer Agents : Research has indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell growth in various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
- Neuropharmacological Applications : The compound's derivatives are being evaluated for their efficacy in treating neurological disorders. For example, modifications of the piperidine structure have shown promise as acetylcholinesterase inhibitors, which are vital for Alzheimer's disease treatment .
The biological implications of this compound extend beyond its role as a pharmaceutical intermediate. Its interactions with biological systems have been studied extensively.
Interaction Studies
- Reactivity with Biological Targets : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, suggesting its potential role in targeting specific enzymes or receptors within biological pathways.
- Inhibition Studies : The compound has been tested for its ability to inhibit serotonin transporters (SERT), with findings indicating that iodinated derivatives can significantly alter binding affinities compared to non-iodinated counterparts .
Synthetic Applications
In addition to its biological applications, this compound is utilized in synthetic chemistry.
Organic Synthesis
- Intermediate for Complex Molecules : The compound acts as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent enhances electrophilicity, facilitating nucleophilic attacks during synthetic transformations .
- Methodological Advances : Recent advancements in synthetic methodologies have allowed for more efficient routes to incorporate this compound into larger frameworks, enhancing its utility in organic synthesis .
Case Studies and Research Findings
Several case studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the iodine atom enhances its binding affinity and selectivity towards these targets. The compound may also participate in signaling pathways, influencing various cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Iodophenyl)piperidine with key analogs based on substituent groups, molecular weight, and lipophilicity:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The iodine atom in this compound acts as an electron-withdrawing group, influencing reactivity in cross-coupling reactions . In contrast, the thiophene substituent in 2-(Thiophen-2-yl)piperidine provides electron-rich aromaticity, enhancing interactions in antimicrobial assays .
- Lipophilicity : Adamantyl-substituted analogs (e.g., 2-(1-Adamantyl)piperidine) exhibit higher lipophilicity (logP > 4), correlating with improved antiviral activity against influenza A viruses .
Challenges and Limitations
Biological Activity
2-(2-Iodophenyl)piperidine is an organic compound characterized by a piperidine ring substituted with a 2-iodophenyl group. Its molecular formula is C₁₁H₁₃IΝ, with a molecular weight of approximately 284.13 g/mol. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly in the realm of medicinal chemistry. The compound's structure allows it to participate in nucleophilic substitution reactions, where the iodine atom can act as a leaving group. This property facilitates the formation of new bonds with nucleophiles, influencing its reactivity and interactions with other molecules.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, particularly in the context of neuropharmacology. Its structural similarity to other piperidine derivatives suggests possible applications in treating neurological disorders and cancers. For instance, compounds with similar structures have shown inhibition of enzymes involved in cancer progression, suggesting that this compound may possess analogous activities .
Inhibition Studies
Studies have demonstrated that derivatives of piperidine compounds can inhibit various enzymes related to cancer and inflammation. For example, compounds similar to this compound have been shown to inhibit the enzyme family of nucleotides pyrophosphatases and phosphodiesterases, which are crucial for tumor growth regulation. The IC50 values for these compounds often fall within the micromolar to nanomolar range, indicating significant biological activity .
Interaction with Serotonin Transporters
Recent research has highlighted the interaction of iodinated piperidine derivatives with serotonin transporters (SERT). Substituting different halogens (like iodine) alters the affinity for SERT, which is critical for developing antidepressants. For instance, studies showed that derivatives like I-paroxetine exhibited reduced potency compared to their bromo counterparts, suggesting that structural modifications significantly influence biological activity .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(2-Iodophenyl)ethanamine | Iodoarene attached to an ethylamine | Potential use in neuropharmacology |
| N-(2-Iodophenyl)pyrrolidine | Iodoarene attached to a pyrrolidine | Different ring structure influences reactivity |
| 4-(Iodophenyl)morpholine | Iodoarene attached to a morpholine | Exhibits different biological activities |
The unique combination of the piperidine structure and ortho-substituted iodine atom in this compound influences both its reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
